1-(3-Bromophenyl)pyrrolidine hydrochloride
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Overview
Description
1-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.57 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to form secondary amines. Reagents such as potassium permanganate and lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted phenylpyrrolidines and various heterocyclic derivatives.
Scientific Research Applications
1-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a pharmacological agent.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The bromophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring modulates its pharmacokinetic properties. The compound may exert its effects through the modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-(3-Bromophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
1-(3-Fluorophenyl)pyrrolidine hydrochloride: Features a fluorine atom, which affects its electronic properties and biological activity.
1-(3-Methylphenyl)pyrrolidine hydrochloride: Contains a methyl group, resulting in different steric and electronic effects.
Properties
IUPAC Name |
1-(3-bromophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHQYGVTRCCDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675405 |
Source
|
Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-56-3 |
Source
|
Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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